1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-

Catalog No.
S14248068
CAS No.
115851-80-4
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydrox...

CAS Number

115851-80-4

Product Name

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3

InChI Key

ZIUSSTSXXLLKKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is a natural product found in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is a synthetic organic compound characterized by its unique structure and potential biological activities. The compound has the IUPAC name (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one and a molecular formula of C21H20O6. It is notable for its conjugated diene system, which contributes to its chemical reactivity and biological properties. The compound is derived from natural products like curcumin and is studied for its anti-inflammatory and antioxidant activities.

Typical of polyunsaturated ketones. Key reactions include:

  • Electrophilic Addition: The conjugated double bonds can react with electrophiles, leading to the formation of adducts.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with other aromatic compounds under acidic conditions.

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- exhibits significant biological activities:

  • Anti-inflammatory Effects: Studies have shown that this compound can alleviate inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in macrophages activated by lipopolysaccharides. It has been found to reduce nitric oxide secretion in these cells effectively .
  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals and protect against oxidative stress.

The synthesis of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- typically follows these steps:

  • Starting Material: Curcumin is often used as the starting material.
  • Reduction: Curcumin is reduced using sodium borohydride in tetrahydrofuran to form a diol.
  • Condensation: The diol undergoes condensation with appropriate reagents to form the target compound through a series of refluxing and extraction steps .

This compound has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for treating inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used as a food preservative.

Interaction studies have highlighted the compound's ability to modulate various biological pathways:

  • NF-kB Pathway: Research indicates that it interacts with components of the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .
  • Cell Viability: Studies using RAW264.7 macrophages demonstrated that the compound influences cell viability and cytokine production in response to inflammatory stimuli .

Several compounds share structural similarities with 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-. Here are some notable examples:

Compound NameStructureUnique Features
CurcuminC21H20O6Known for its broad anti-inflammatory effects but less potent than the target compound in some studies.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneC19H16O4Lacks methoxy groups; exhibits similar anti-inflammatory properties but different reactivity due to fewer functional groups.
5-HydroxyflavoneC15H10O5A flavonoid with antioxidant properties; structurally different but shares some biological activities related to inflammation.

The uniqueness of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- lies in its specific combination of hydroxyl and methoxy groups that enhance its biological activity compared to these similar compounds.

This detailed overview highlights the significance of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- in both chemical synthesis and potential therapeutic applications.

Ethnobotanical Context of Curcuma-Derived Diarylheptanoids

The genus Curcuma, comprising over 90 species, has been integral to traditional medicine across Asia for millennia. Rhizomes of species such as Curcuma longa (turmeric), Curcuma aromatica, and Curcuma manga are rich sources of diarylheptanoids, a class of secondary metabolites characterized by two aromatic rings linked via a seven-carbon aliphatic chain. These compounds are historically associated with treating inflammatory conditions, digestive disorders, and age-related cognitive decline, as documented in Ayurvedic and Traditional Chinese Medicine.

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is one such diarylheptanoid isolated from Curcuma longa rhizomes, where it coexists with structurally related compounds like curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Ethnopharmacological studies attribute the therapeutic properties of Curcuma extracts to this synergistic interplay of diarylheptanoids, which modulate oxidative stress and inflammatory pathways.

Table 1: Curcuma Species Producing Diarylheptanoids

SpeciesPlant PartIdentified DiarylheptanoidsTraditional Use
Curcuma longaRhizomeCurcumin, Demethoxycurcumin, 1,4,6-Heptatrien-3-one derivativeAnti-inflammatory, Antioxidant
Curcuma aromaticaRhizomeCurcumin, BisdemethoxycurcuminWound healing, Antimicrobial
Curcuma mangaRhizomeDiphenylheptanoids, 1,4,6-Heptatrien-3-one derivativeDigestive disorders

The isolation of 1,4,6-heptatrien-3-one derivatives from multiple Curcuma species underscores their evolutionary conservation and functional importance. Ethnobotanical records from Northeast India and Thailand describe the use of Curcuma rhizome decoctions to alleviate arthritis and improve cognitive function, effects potentially mediated by diarylheptanoids.

Biosynthetic Pathways of 1,4,6-Heptatrien-3-one Derivatives in Zingiberaceae

The biosynthesis of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- follows the phenylpropanoid pathway, a metabolic route conserved across Zingiberaceae species. This pathway begins with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation and methylation reactions to produce ferulic acid and other cinnamate derivatives.

Key Biosynthetic Steps:

  • Formation of Diarylheptanoid Skeleton: Condensation of two cinnamoyl-CoA units with three malonyl-CoA molecules generates the linear heptane chain. This reaction, catalyzed by type III polyketide synthases (PKS), produces a tetraketide intermediate that undergoes cyclization and dehydration to form the diarylheptanoid backbone.
  • Oxidative Modifications: Subsequent oxidation by cytochrome P450 monooxygenases introduces ketone groups at position 3 and hydroxyl groups at positions 5, 4', and 3' of the aromatic rings. For example, the 3-keto group in 1,4,6-heptatrien-3-one arises from the oxidation of a secondary alcohol intermediate.
  • Methylation: O-Methyltransferases (OMTs) mediate the transfer of methyl groups to the 3'-hydroxyl positions of the phenyl rings, yielding the methoxy substituents characteristic of this compound.

Table 2: Enzymatic Reactions in the Biosynthesis of 1,4,6-Heptatrien-3-one Derivatives

Enzyme ClassSubstrateProductRole in Pathway
Phenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acidInitiates phenylpropanoid flux
Cinnamate 4-hydroxylase (C4H)Cinnamic acid4-Coumaric acidIntroduces phenolic hydroxyl
4-Coumaroyl-CoA ligase (4CL)4-Coumaric acid4-Coumaroyl-CoAActivates for polyketide synthesis
Polyketide synthase (PKS)4-Coumaroyl-CoA, Malonyl-CoATetraketide intermediateForms diarylheptanoid skeleton
Cytochrome P450 oxidaseTetraketide intermediate5-Hydroxy-3-keto derivativeIntroduces ketone and hydroxyl groups
O-Methyltransferase (OMT)3'-Hydroxy intermediate3'-Methoxy derivativeAdds methoxy substituents

The structural complexity of 1,4,6-heptatrien-3-one derivatives arises from post-PKS modifications, including isomerization of double bonds to achieve the conjugated (1E,4E,6E) configuration. This conjugation enhances stability and redox activity, critical for the compound’s antioxidant properties. Comparative studies across Curcuma species reveal species-specific variations in diarylheptanoid profiles, influenced by genetic differences in PKS and OMT isoforms.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 g/mol

Monoisotopic Mass

368.12598835 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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